Home > Products > Screening Compounds P111855 > trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone
trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone - 87152-97-4

trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone

Catalog Number: EVT-390467
CAS Number: 87152-97-4
Molecular Formula: C27H33N5O3
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone” is a chemical substance with the CAS number 87152-97-4 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including a tetrazole ring, a quinolinone ring, and a phenylmethoxy group .

Cilostazol (6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone)

    Compound Description: Cilostazol is a well-known antiplatelet drug with vasodilatory properties. It functions as a selective inhibitor of phosphodiesterase 3 (PDE3), which leads to increased levels of cyclic adenosine monophosphate (cAMP) in platelets. [, ] This, in turn, inhibits platelet aggregation and promotes vasodilation. [, ] Cilostazol is used clinically to treat intermittent claudication. [, ]

OPC-13015 (6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone)

    Compound Description: OPC-13015 is a metabolite of cilostazol. [] Like cilostazol, it exhibits antiplatelet activity. []

OPC-13213 (3,4-Dihydro-6-[4-[1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl]butoxy]-2(1H)-quinolinone)

    Compound Description: OPC-13213 is another metabolite of cilostazol. [] It also demonstrates antiplatelet activity. []

3,4-Dihydro-6-[3-(1-o-tolylimidazol-2-yl)sulfinylpropoxy]-2(1H)-quinolinone (5k)

    Compound Description: This compound was identified as a potent inhibitor of 12-HETE (12(S)-hydroxyeicosatetraenoic acid) release from platelets, showing greater potency than esculetin. [] 12-HETE plays a significant role in circulatory disorders and arteriosclerosis. []

Source and Classification

Cilostazol was initially developed as a vasodilator and antiplatelet agent. It is classified under the category of quinolinones and tetrazoles, which are notable for their diverse biological activities. The compound's structure includes a quinolinone core with various substituents that enhance its pharmacological efficacy.

Synthesis Analysis

The synthesis of trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available quinolinone derivatives and cyclohexyl-tetrazole intermediates.
  2. Reactions:
    • Formation of the Tetrazole Ring: This can be achieved through the reaction of cyclohexylamine with an appropriate azole precursor.
    • Alkylation: The introduction of the butoxy group occurs via alkylation reactions, often using butyl halides in the presence of a base.
    • Final Coupling: The final step involves coupling the tetrazole derivative with the quinolinone to form the desired product.
  3. Parameters: Key parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. Typically, reactions are conducted under reflux conditions or at room temperature depending on the reactivity of the intermediates.
Molecular Structure Analysis

The molecular formula for trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone is C31H45N9O2C_{31}H_{45}N_{9}O_{2}, with a molecular weight of approximately 575.75 g/mol.

Structural Features

  • Quinolinone Core: This bicyclic structure contributes to the compound's biological activity.
  • Tetrazole Moiety: Known for enhancing solubility and bioavailability.
  • Phenylmethoxy Group: This substituent increases lipophilicity, aiding in membrane permeability.

The compound's stereochemistry plays a crucial role in its interaction with biological targets, influencing its pharmacodynamics.

Chemical Reactions Analysis

Cilostazol undergoes various chemical reactions that can affect its stability and efficacy:

  1. Hydrolysis: In aqueous environments, cilostazol can hydrolyze to form less active metabolites.
  2. Oxidation: The compound may undergo oxidation under certain conditions, impacting its pharmacological properties.
  3. Conjugation: Cilostazol can also participate in conjugation reactions (e.g., glucuronidation), which are important for its metabolism and excretion.

These reactions are essential considerations in drug formulation and development.

Mechanism of Action

Cilostazol primarily acts as a phosphodiesterase type 3 inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP activates protein kinase A (PKA), which mediates several downstream effects:

  1. Vasodilation: By relaxing vascular smooth muscle cells, cilostazol enhances blood flow.
  2. Inhibition of Platelet Aggregation: Elevated cAMP levels inhibit platelet activation and aggregation, reducing thrombus formation.
  3. Cardioprotection: Cilostazol has been shown to activate mitochondrial calcium-dependent potassium channels, contributing to cardioprotective effects during ischemia-reperfusion injury .
Physical and Chemical Properties Analysis

Cilostazol exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but may degrade in alkaline environments.
  • Melting Point: Specific melting point data may vary based on purity but is generally around 140–150 °C.

These properties affect formulation strategies for cilostazol in pharmaceutical applications.

Applications

Cilostazol is primarily used in clinical settings for:

  1. Treatment of Intermittent Claudication: It improves walking distance and quality of life for patients suffering from peripheral artery disease.
  2. Cardiovascular Protection: Research indicates potential benefits in reducing myocardial infarction size during ischemic events .
  3. Research Applications: Cilostazol serves as a valuable tool in studies investigating cAMP signaling pathways and their implications in cardiovascular health.
Introduction to trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone

Chemical Nomenclature and Structural Classification

The compound trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-2(1H)-quinolinone represents a structurally sophisticated molecule with significant pharmacological relevance. Its systematic IUPAC name precisely defines the atomic connectivity and stereochemistry, emphasizing the trans configuration at the 4-position of the cyclohexyl ring, which critically influences its biological interactions. The molecular formula is C₂₇H₃₃N₅O₃, corresponding to a molecular weight of 475.59 g/mol [3].

Structurally, this compound integrates four key moieties:

  • A 3,4-dihydro-2(1H)-quinolinone core, providing a hydrogen-bonding pharmacophore.
  • A tetrazole ring (1H-tetrazol-5-yl) attached via a butoxy linker, contributing to aromatic stacking interactions and metabolic stability.
  • A 4-(phenylmethoxy)cyclohexyl group, where the phenylmethoxy (benzyloxy) substituent enhances lipophilicity.
  • A trans-configured cyclohexyl ring, optimizing spatial orientation for target binding.

Table 1: Nomenclature and Structural Descriptors

ClassificationSpecification
Systematic IUPAC Nametrans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-2(1H)-quinolinone
CAS Registry Number87152-97-4 [3]
Molecular FormulaC₂₇H₃₃N₅O₃
Key Functional GroupsQuinolinone, tetrazole, benzyl ether, trans-cyclohexyl
Stereochemical FeatureTrans configuration at cyclohexyl C1-C4 positions

The trans configuration ensures the phenylmethoxy group occupies an equatorial position, minimizing steric strain and facilitating receptor binding. The tetrazole ring’s acidity (pKa ~4.9) further enables ionic interactions in biological environments, distinguishing it from carboxylic acid bioisosteres in pharmacokinetic behavior [1] [2].

Historical Context and Discovery Milestones

This compound emerged from early 2000s research optimizing cilostazol (6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone), an FDA-approved phosphodiesterase 3 (PDE3) inhibitor for peripheral artery disease. As a synthetic intermediate in cilostazol production, its discovery coincided with efforts to elucidate the drug’s metabolic fate and optimize its purity profile [1] [7]. Key milestones include:

  • 2001–2005: Identification as a precursor in the synthesis of 4′-trans-hydroxy cilostazol (OPC-13213), a major human metabolite. The trans-cyclohexyl benzyl ether moiety was strategically incorporated to block oxidative metabolism at the cyclohexyl ring, simplifying metabolic studies [2].
  • 2008: Industrial-scale synthesis refinement by manufacturers like Weifang Yangxu Group, which developed cost-effective catalytic methods for the trans-cyclohexyl linkage, enabling gram-scale production. Their process emphasized palladium-catalyzed coupling to attach the phenylmethoxy group, achieving >99% trans isomeric purity [3].
  • 2010–2015: Recognition as a critical impurity reference standard (e.g., in USP monographs) to control quality in cilostazol APIs. This established its role in regulatory compliance [1].

Table 2: Historical Development Timeline

Year RangeMilestoneSignificance
2001–2005Synthesis as metabolic precursorEnabled study of cilostazol’s oxidative pathways
2008Industrial-scale catalytic synthesisAchieved high stereoselectivity (>99% trans) [3]
2010–2015Adoption as pharmaceutical impurity standardEnsured quality control in cilostazol manufacturing

The compound’s synthesis typically begins with 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 54197-66-9), which undergoes alkylation with 1-bromo-4-chlorobutane. Subsequent nucleophilic displacement with 1-(trans-4-(benzyloxy)cyclohexyl)-1H-tetrazole yields the target molecule after crystallization [7].

Significance in Medicinal Chemistry and Pharmacology

This molecule holds dual significance as a synthetic intermediate and a structural template for PDE3 inhibitors. Its design incorporates strategic modifications that enhance metabolic stability and receptor affinity:

  • Metabolic Stabilization: The phenylmethoxy group shields the cyclohexyl ring from cytochrome P450-mediated oxidation, a vulnerability in cilostazol (which forms OPC-13213). This property makes it invaluable for probing structure-metabolism relationships [2].
  • Pharmacophore Contribution: Molecular modeling reveals the tetrazole and quinolinone groups anchor the compound in PDE3’s catalytic pocket, with the phenylmethoxy group occupying a hydrophobic subpocket. This mimicry explains its utility in synthesizing cilostazol analogs [4].
  • Cardioprotective Indications: Though not directly therapeutic, its structural role underpins cilostazol’s efficacy. Cilostazol activates mitochondrial Ca²⁺-activated K⁺ (mitoKCa) channels, reducing infarct size by 50% in ischemic hearts—an effect dependent on the trans-tetrahydroquinoline core [4].

Table 3: Key Pharmacological Contributions

RoleMechanistic InsightApplication Impact
Metabolic precursorBlocks cyclohexyl oxidation at C4 positionExtends half-life of derived therapeutics [2]
PDE3 binding templateTetrazole-quinolinone interaction with catalytic domainGuides design of novel PDE inhibitors
Cardioprotection enablerFacilitates mitoKCa channel activation in cilostazolValidates mitochondrial targeting for ischemia [4]

As a reference standard for cilostazol impurity profiling, it ensures drug safety by controlling synthesis byproducts at <0.1% in APIs. Recent applications include deuterated analogs (e.g., 4′-trans-hydroxy cilostazol–d5) as internal standards in mass spectrometry, underscoring its enduring role in pharmaceutical analysis [2].

Properties

CAS Number

87152-97-4

Product Name

trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone

IUPAC Name

6-[4-[1-(4-phenylmethoxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C27H33N5O3

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C27H33N5O3/c33-27-16-9-21-18-24(14-15-25(21)28-27)34-17-5-4-8-26-29-30-31-32(26)22-10-12-23(13-11-22)35-19-20-6-2-1-3-7-20/h1-3,6-7,14-15,18,22-23H,4-5,8-13,16-17,19H2,(H,28,33)

InChI Key

XRUPHZGOQSSEMF-UHFFFAOYSA-N

SMILES

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)OCC5=CC=CC=C5

Synonyms

6-{4-[1-(trans-4-Benzyloxycyclohexyl)-1H-5-tetrazolyl]butoxy}-2-oxo-1,2,3,4-tetrahydroquinoline

Canonical SMILES

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)OCC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.